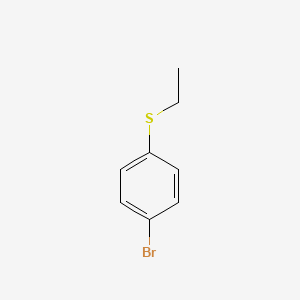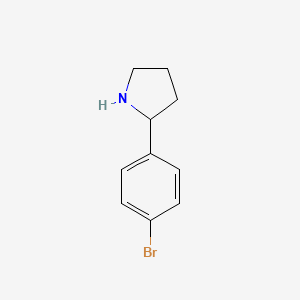
2-(4-溴苯基)吡咯烷
描述
2-(4-Bromophenyl)pyrrolidine is a chemical compound that is part of a broader class of organic molecules which often serve as intermediates or building blocks in the synthesis of more complex structures. The presence of the bromophenyl group suggests that this compound can be used in various coupling reactions, which is a common strategy in the synthesis of pharmaceuticals and materials with specific electronic properties.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed coupling reactions, as seen in the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes, which are structurally similar to 2-(4-Bromophenyl)pyrrolidine . These complexes are synthesized and characterized with detailed structural determination by X-ray diffraction, indicating the importance of such techniques in understanding the molecular structure of synthesized compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Bromophenyl)pyrrolidine has been studied using single-crystal X-ray structure determination, which provides insights into the spatial arrangement of atoms within the molecule . For instance, the crystal structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was determined, revealing a triclinic space group and specific bond lengths and angles . Such detailed structural information is crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Compounds with a bromophenyl moiety, like 2-(4-Bromophenyl)pyrrolidine, are often involved in chemical reactions that form new bonds through catalytic processes. For example, the cyclometalated Pd(II) and Ir(III) complexes mentioned earlier are used in one-pot oxidation/Suzuki coupling reactions, which are valuable for creating biaryl structures . These reactions are significant in the synthesis of complex organic molecules, including pharmaceuticals and materials for electronic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the crystal structure of a compound can influence its solubility, melting point, and other physical properties . The presence of intermolecular interactions, such as hydrogen bonds and π-π interactions, can also affect these properties . Additionally, the luminescent properties of related compounds have been studied, showing that they exhibit emission peaks under UV irradiation, which could be relevant for applications in optoelectronic devices .
科学研究应用
烯胺酮中的氢键模式
已对2-(4-溴苯基)吡咯烷及其类似物进行了氢键模式的研究。这项研究揭示了二级胺基和羰基之间的分叉内部和相互分子间氢键形成的六元氢键环和中心对称二聚体。这些研究对于理解分子相互作用和晶体结构(Balderson et al., 2007)至关重要。
构象研究
对2-(4-溴苯基)吡咯烷衍生物的构象研究,如1-(2-溴苯基)吡咯烷-2-酮,揭示了这些化合物在溶液和固态中的非平面性质。理解分子的空间排列对于材料科学和药物开发(Fujiwara et al., 1977)至关重要。
不对称合成和分子对接
对对映异构体纯的吡咯烷衍生物进行的不对称合成研究,包括2-(4-溴苯基)吡咯烷结构,表明在开发抗凝血酶剂方面具有潜在应用。分子对接研究有助于预测这些化合物作为凝血酶抑制剂的相互作用和有效性(Ayan et al., 2013)。
抗菌活性
从2-溴-4-(吡咯烷-1-基)吡啶合成的4-吡咯烷-3-氰基吡啶衍生物的研究显示出良好的抗微生物活性。这意味着在开发新的抗生素或消毒剂方面具有潜在应用(Bogdanowicz et al., 2013)。
药用成分中的定量化
对药用成分中如(4-溴苯基){吡啶-2-基}乙腈等杂质进行定量化研究,展示了2-(4-溴苯基)吡咯烷在确保药物纯度和安全性方面的重要性。这在药物质量控制中至关重要(Wagh et al., 2017)。
新型碳青霉烯的合成
该化合物已被用于合成碳青霉烯,这是一类用于治疗严重或高风险细菌感染的高效抗生素。这展示了它在推动抗生素开发中的作用(Hashihayata et al., 2002)。
安全和危害
The compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces .
未来方向
The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that 2-(4-Bromophenyl)pyrrolidine and its derivatives have potential for further exploration in drug discovery and development .
属性
IUPAC Name |
2-(4-bromophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJZBROSVFKSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401531 | |
| Record name | 2-(4-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)pyrrolidine | |
CAS RN |
383127-22-8 | |
| Record name | 2-(4-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





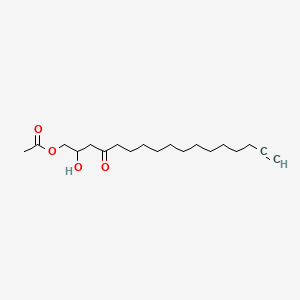
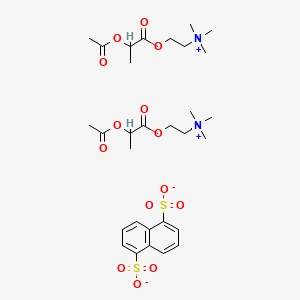
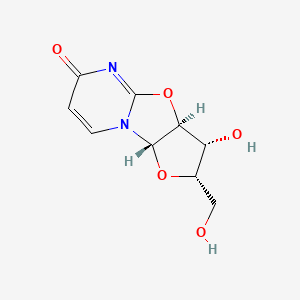

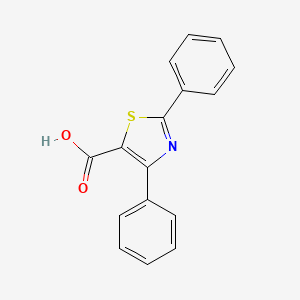
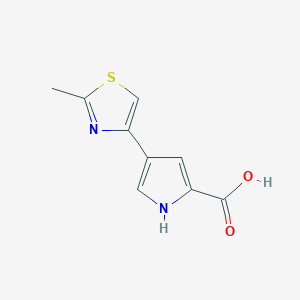

![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)
![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)
